molecular formula C12H16N2O2 B12866219 (S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide

(S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide

Cat. No.: B12866219
M. Wt: 220.27 g/mol
InChI Key: YWFQSLZSDIYTFP-JTQLQIEISA-N
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Description

(S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide is an organic compound characterized by its pyrrolidine ring structure and a carboxylic acid amide group attached to a methoxy-phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide typically involves the reaction of (S)-Pyrrolidine-2-carboxylic acid with 2-methoxy-phenylamine under amide coupling conditions. Common reagents used in this process include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process optimization focuses on maximizing the efficiency of the coupling reaction while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxylic acid: Shares the pyrrole ring structure but lacks the methoxy-phenyl substituent.

    2-Methoxy-phenylamine: Contains the methoxy-phenyl group but lacks the pyrrolidine ring and carboxylic acid amide group.

Uniqueness

(S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide is unique due to its combination of the pyrrolidine ring, carboxylic acid amide group, and methoxy-phenyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(2S)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-16-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-3,5,7,10,13H,4,6,8H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

YWFQSLZSDIYTFP-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)[C@@H]2CCCN2

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCCN2

Origin of Product

United States

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